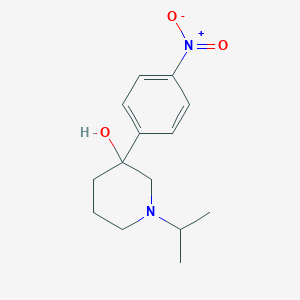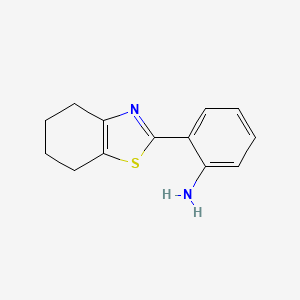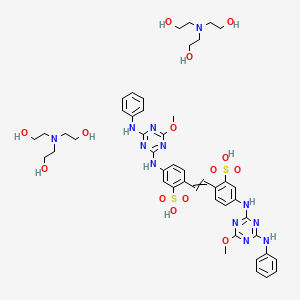
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is a complex organophosphorus compound characterized by its unique structure, which includes phosphorus, tin, and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with phosphorus trichloride and tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced tin-phosphorus compounds .
Applications De Recherche Scientifique
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane involves its interaction with molecular targets through its phosphorus and tin atoms. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane: Similar structure but contains selenium instead of phosphorus.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Different core structure but shares some functional groups.
Uniqueness
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is unique due to its combination of phosphorus and tin atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
60839-23-8 |
|---|---|
Formule moléculaire |
C36H30O3PSn2+ |
Poids moléculaire |
779.0 g/mol |
Nom IUPAC |
oxo-bis(triphenylstannyloxy)phosphanium |
InChI |
InChI=1S/6C6H5.HO3P.2Sn/c6*1-2-4-6-5-3-1;1-4(2)3;;/h6*1-5H;(H,1,2,3);;/q;;;;;;;2*+1/p-1 |
Clé InChI |
QKOXHBYHXMBPFA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



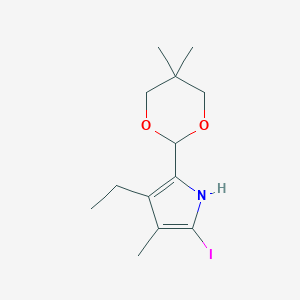
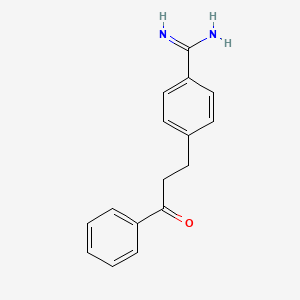

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

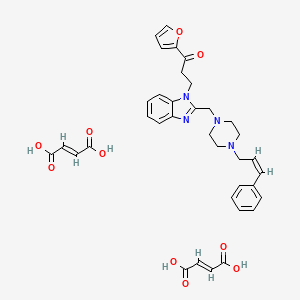
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)

